molecular formula C14H21NO4S B8015154 Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate

Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate

Cat. No.: B8015154
M. Wt: 299.39 g/mol
InChI Key: LJQDXYNGWNVYAA-UHFFFAOYSA-N
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Description

Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a 3,5-dimethylphenyl group, and a methylsulfonyl group attached to an alaninate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate typically involves multiple steps:

    Formation of the Alaninate Backbone: The alaninate backbone can be synthesized through the reaction of alanine with ethyl chloroformate under basic conditions.

    Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using 3,5-dimethylphenyl bromide.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of metabolic enzymes or signaling pathways in cells.

Comparison with Similar Compounds

Ethyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate can be compared with other similar compounds such as:

    Ethyl N-(3,5-dimethylphenyl)alaninate: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.

    Ethyl N-(methylsulfonyl)alaninate: Lacks the 3,5-dimethylphenyl group, which may affect its binding affinity to molecular targets.

    N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine: Lacks the ethyl ester group, which may influence its solubility and bioavailability.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

ethyl 2-(3,5-dimethyl-N-methylsulfonylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-6-19-14(16)12(4)15(20(5,17)18)13-8-10(2)7-11(3)9-13/h7-9,12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQDXYNGWNVYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N(C1=CC(=CC(=C1)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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